Waglerin-1-FAM Waglerin-1-FAM Waglerin-1 (Wtx-1) is a peptide originally isolated from the venom of the Wagler’s pit viper (Trimeresurus wagleri). This 22 amino-acid peptide is a competitive antagonist of adult muscle nicotinic acetylcholine receptors. Waglerin-1 binds selectively to epsilon subunit of nAChR. Some studies have demonstrated that Waglerin-1 has an effect on ionotropic GABA receptors. It may potentiate or depress I(GABA) depending on the neurons. Some derivatives of Waglerin-1 are currently used in cosmetics to reduce wrinkles. The fluorescent derivative Waglerin-1-FAM can be use to explore the expression and function of the adult nAChR subtypes.
Brand Name: Vulcanchem
CAS No.:
VCID: VC20735595
InChI:
SMILES:
Molecular Formula: C133H185N37O32S2
Molecular Weight: 2878.27 Da

Waglerin-1-FAM

CAS No.:

Cat. No.: VC20735595

Molecular Formula: C133H185N37O32S2

Molecular Weight: 2878.27 Da

* For research use only. Not for human or veterinary use.

Waglerin-1-FAM -

Specification

Molecular Formula C133H185N37O32S2
Molecular Weight 2878.27 Da

Introduction

Chemical Properties and Structure

Waglerin-1-FAM possesses a complex molecular structure reflected in its chemical formula and associated properties. The molecule has the molecular formula C133H185N37O32S2 and a molecular weight of 2878.27 Da . This relatively large molecular structure incorporates both the original 22-amino acid sequence of Waglerin-1 and the fluorescein tag (FAM) that provides its fluorescent properties. The structural complexity of this molecule enables its specific binding to nicotinic acetylcholine receptors while maintaining the fluorescent properties necessary for research applications.

PropertyValue
Molecular FormulaC133H185N37O32S2
Molecular Weight2878.27 Da
Minimum Purity≥95%
TargetMuscle nicotinic acetylcholine receptors
Storage ConditionRoom temperature
Research RestrictionsFor research use only, not for therapeutic use

The compound shares the extensive cysteine cross-linking characteristic of many snake venom peptides, which contributes to its structural stability. This property is consistent with the pattern observed in other snake toxins where cysteine cross-linking provides a stable molecular scaffold amenable to functional diversification .

Biological Origin and Function

Functional Properties

The primary biological function of Waglerin-1 in snake venom is as a neurotoxin that competitively antagonizes muscle nicotinic acetylcholine receptors . This interaction disrupts neuromuscular transmission in prey animals, contributing to the immobilizing effects of the venom. The specificity of Waglerin-1 for particular receptor subtypes represents an evolutionary adaptation that enhances its toxicity against specific prey species.

In its fluorescently labeled form as Waglerin-1-FAM, the compound retains these antagonistic properties while gaining utility as a research tool for visualizing receptor distribution and studying binding dynamics. The combination of specific receptor targeting and fluorescent properties makes Waglerin-1-FAM particularly valuable for investigating the expression patterns and functional characteristics of nicotinic acetylcholine receptor subtypes in various experimental systems.

Mechanism of Action

Receptor Selectivity

Waglerin-1 exhibits remarkable selectivity in its interactions with nicotinic acetylcholine receptors, showing preferential binding to specific receptor subtypes. Research has demonstrated that Waglerin-1 binds with higher affinity to the α-ε binding site compared to the α-δ binding site on nicotinic acetylcholine receptors . This selectivity is determined by specific amino acid residues within the receptor subunits that interact with the toxin.

Detailed molecular studies have identified several key residues in the ε subunit that confer selectivity of Waglerin-1 for the α-ε subunit interface site. Specifically, residues Gly-57, Asp-59, Tyr-111, Tyr-115, and Asp-173 of the ε subunit appear to account predominantly for the significantly higher affinity of Waglerin-1 for the α-ε site compared to the α-γ site . Similarly, residues Lys-34, Gly-57, Asp-59, and Asp-173 largely determine the high affinity of the α-ε site relative to the α-δ site.

Research Applications

Pharmacological Studies

Current Research and Future Directions

Recent Advancements

Recent research on Waglerin-1 and its derivatives has continued to elucidate the structural basis for its selective binding to nicotinic acetylcholine receptors. Studies focusing on the interaction between specific amino acid residues in the toxin and its receptor targets have provided increasingly detailed models of these binding interfaces. This structural information enhances our understanding of both the toxin's natural function and its potential applications in research and therapy.

The development of fluorescent derivatives like Waglerin-1-FAM represents an important advancement in research methodology, enabling more precise visualization of receptor distribution and dynamics. As imaging technologies continue to improve, these fluorescent toxins may find expanded applications in high-resolution studies of receptor trafficking and synaptic organization.

Challenges and Opportunities

Despite the progress in understanding Waglerin-1 and developing derivatives like Waglerin-1-FAM, several challenges and opportunities remain in this research area. The evolutionary origin of waglerin toxins remains incompletely understood, as they lack clear matches with known protein families . Further genomic and proteomic studies may help elucidate their evolutionary history and relationship to other biomolecules.

The complex effects of Waglerin-1 on multiple receptor systems (nicotinic and GABAergic) also present both challenges and opportunities for research. While this complexity complicates the interpretation of experimental results, it also provides a unique window into the interactions between different neurotransmitter systems. Future research may leverage these properties to investigate neural circuit function and neuromodulatory mechanisms in greater detail.

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